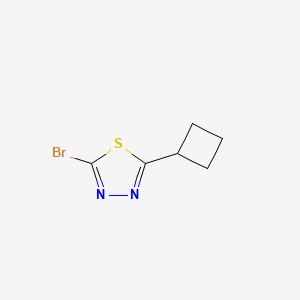

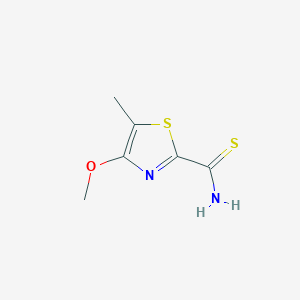

![molecular formula C20H21ClN2S2 B2696825 5-氯-1-甲基-3,4-二[(4-甲基苯基)硫代甲基]吡唑 CAS No. 318248-69-0](/img/structure/B2696825.png)

5-氯-1-甲基-3,4-二[(4-甲基苯基)硫代甲基]吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole is a versatile chemical compound used in scientific research for its diverse applications, including drug discovery and material synthesis. It is a pyrazole derivative, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . The structures of these compounds can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .科学研究应用

化学合成与催化

硫酸衍生物可用作各种杂环化合物合成中的可回收催化剂,证明了它们在促进缩合反应中的效用。这种方法在芳香醛和吡唑啉衍生物之间的反应的有效催化中得到了体现,产生了双(吡唑基)甲烷和具有高产率和可重复利用性的相关结构,表明了 5-氯-1-甲基-3,4-双[(4-甲基苯基)硫烷基甲基]吡唑在类似催化过程中具有潜在的应用领域 (Tayebi 等人,2011)。

药物化学与药物开发

包含噻吩部分的双吡唑基噻唑的合成显示出有希望的抗肿瘤活性,突出了吡唑衍生物在开发新的治疗剂中的重要性。这项研究表明,与 5-氯-1-甲基-3,4-双[(4-甲基苯基)硫烷基甲基]吡唑结构相关的化合物可以探索其潜在的药用价值,尤其是在治疗癌症方面 (Gomha 等人,2016)。

材料科学与配位化学

使用双(吡唑基)甲烷配体设计和合成金属配位聚合物揭示了这些化合物在与金属形成复杂结构中的适应性。此类研究强调了吡唑衍生物在开发具有催化、分子识别和作为功能材料组件的潜在应用的材料中的作用,为 5-氯-1-甲基-3,4-双[(4-甲基苯基)硫烷基甲基]吡唑在配位化学中的合成和应用提出了可能的研发方向 (Cheng 等人,2017)。

抗菌和细胞毒活性

吡唑衍生物的合成和抗菌和细胞毒活性的评估一直是研究的一个重要领域。这种兴趣是由对能够对抗耐药菌株和癌细胞的新化合物的持续需求所驱动的。从这些研究中获得的有希望的结果表明,5-氯-1-甲基-3,4-双[(4-甲基苯基)硫烷基甲基]吡唑及其衍生物可以针对类似的生物活性进行研究,从而可能导致新的抗菌剂和抗癌剂的开发 (Muralikrishna 等人,2012)。

作用机制

Target of Action

The primary targets of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .

Mode of Action

5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole interacts with its targets through a mechanism that involves strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .

Result of Action

The molecular and cellular effects of 5-Chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole’s action result in the inhibition of the targeted organisms. For instance, it has shown superior antipromastigote activity against Leishmania aethiopica clinical isolate .

未来方向

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of pyrazole research are likely to continue exploring their diverse applications and potential for innovation.

属性

IUPAC Name |

5-chloro-1-methyl-3,4-bis[(4-methylphenyl)sulfanylmethyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2S2/c1-14-4-8-16(9-5-14)24-12-18-19(22-23(3)20(18)21)13-25-17-10-6-15(2)7-11-17/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHURZJEZXJKGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

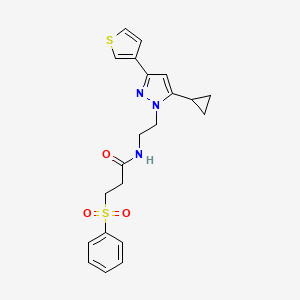

![5-bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B2696742.png)

![7-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2696743.png)

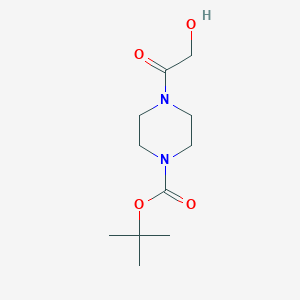

![S-[3-(trifluoromethyl)phenyl] N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamothioate](/img/structure/B2696744.png)

![N-(3,4-dimethylphenyl)-1-(4-ethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2696752.png)

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2696755.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-fluorophenyl)methanone](/img/structure/B2696762.png)

![2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2696765.png)